molecular formula C9H9NO2 B13136067 (3-Methylbenzo[d]isoxazol-5-yl)methanol

(3-Methylbenzo[d]isoxazol-5-yl)methanol

Cat. No.: B13136067
M. Wt: 163.17 g/mol
InChI Key: XEAFYNORIFACPI-UHFFFAOYSA-N
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Description

(3-Methylbenzo[d]isoxazol-5-yl)methanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbenzo[d]isoxazol-5-yl)methanol typically involves the formation of the isoxazole ring followed by the introduction of the methyl and methanol groups. One common method is the cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring. The nitrile oxide can be generated in situ from a suitable precursor, such as a nitroalkane, under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Methylbenzo[d]isoxazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (3-Methylbenzo[d]isoxazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Isoxazole derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties. This compound may serve as a lead compound for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (3-Methylbenzo[d]isoxazol-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The isoxazole ring can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (3-Ethylbenzo[d]isoxazol-5-yl)methanol
  • (3-Methylbenzo[d]isoxazol-5-yl)amine
  • (3-Methylbenzo[d]isoxazol-5-yl)carboxylic acid

Uniqueness

(3-Methylbenzo[d]isoxazol-5-yl)methanol is unique due to the presence of both a methyl group and a hydroxyl group on the isoxazole ring. This combination of functional groups provides distinct reactivity and potential for derivatization compared to other similar compounds. The hydroxyl group allows for further functionalization, while the methyl group contributes to the compound’s stability and lipophilicity .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(3-methyl-1,2-benzoxazol-5-yl)methanol

InChI

InChI=1S/C9H9NO2/c1-6-8-4-7(5-11)2-3-9(8)12-10-6/h2-4,11H,5H2,1H3

InChI Key

XEAFYNORIFACPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)CO

Origin of Product

United States

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